2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid
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Overview
Description
2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl and acetic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-4-methylthiazole with glycine in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thiazole ring or the aminomethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The aminomethyl group may enhance the compound’s binding affinity to its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole share structural similarities.
Aminomethyl derivatives: Compounds such as 2-(aminomethyl)phenylacetic acid have similar functional groups.
Uniqueness
2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a thiazole ring with an aminomethyl and acetic acid group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(2-7(10)11)12-6(3-8)9-4/h2-3,8H2,1H3,(H,10,11) |
InChI Key |
FNKXQISXMXHKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN)CC(=O)O |
Origin of Product |
United States |
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